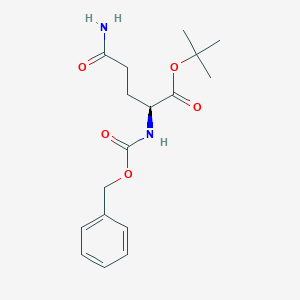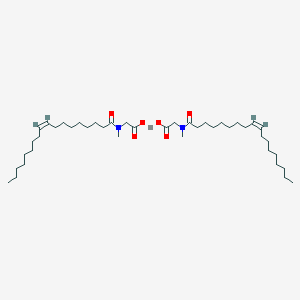
Oleylsarcosine, calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleylsarcosine, calcium salt is a surfactant that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized by reacting oleylamine with sarcosine and calcium chloride. Its ability to form micelles in aqueous solutions makes it an excellent candidate for various research applications.
Wirkmechanismus
The mechanism of action of oleylsarcosine, calcium salt is based on its ability to form micelles in aqueous solutions. The hydrophobic tail of the molecule interacts with the hydrophobic regions of the solute, while the hydrophilic head interacts with the aqueous environment. This interaction leads to the solubilization of the solute in the aqueous solution.
Biochemische Und Physiologische Effekte
Oleylsarcosine, calcium salt has been shown to have several biochemical and physiological effects. It has been found to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Oleylsarcosine, calcium salt has several advantages for lab experiments. It is a non-toxic, biodegradable compound that is easy to handle and store. It is also relatively inexpensive compared to other surfactants. However, it has some limitations, such as its limited solubility in organic solvents and its tendency to form aggregates at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of oleylsarcosine, calcium salt in scientific research. One potential application is in the development of new drug delivery systems. It can also be used in the preparation of stable protein and enzyme formulations. Further research is needed to explore its potential in these areas.
In conclusion, oleylsarcosine, calcium salt is a surfactant with unique properties that make it an excellent candidate for various scientific research applications. Its ability to form micelles in aqueous solutions has been extensively studied, and it has been found to have several biochemical and physiological effects. While it has some limitations, its advantages make it a promising compound for future research.
Synthesemethoden
The synthesis of oleylsarcosine, calcium salt involves the reaction of oleylamine with sarcosine and calcium chloride. The reaction takes place in an aqueous solution at a specific temperature and pH. The resulting product is a white powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Oleylsarcosine, calcium salt has been extensively used in scientific research due to its unique properties. It is widely used as a surfactant in various applications such as emulsification, solubilization, and stabilization of proteins and enzymes. It is also used in the preparation of liposomes and other drug delivery systems.
Eigenschaften
CAS-Nummer |
16026-16-7 |
|---|---|
Produktname |
Oleylsarcosine, calcium salt |
Molekularformel |
C42H76CaN2O6 |
Molekulargewicht |
745.1 g/mol |
IUPAC-Name |
calcium;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetate |
InChI |
InChI=1S/2C21H39NO3.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h2*10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;;+2/p-2/b2*11-10-; |
InChI-Schlüssel |
YUYLGIXKGUIIBR-DEZACRSWSA-L |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.[Ca+2] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2] |
Andere CAS-Nummern |
16026-16-7 |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



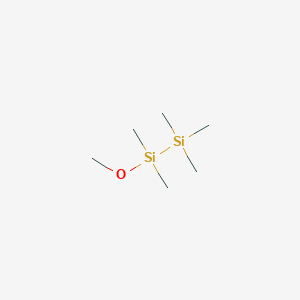
![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)
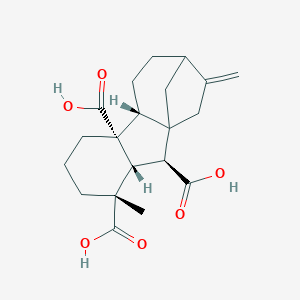


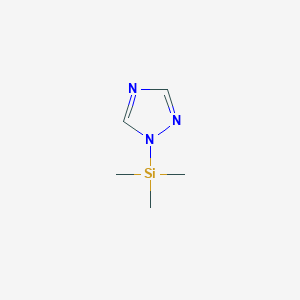





![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)
